molecular formula C10H13N3S2 B1276289 5-(5-isopropylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 588687-48-3

5-(5-isopropylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1276289
CAS RN: 588687-48-3
M. Wt: 239.4 g/mol
InChI Key: YWZJKSFICYLCHK-UHFFFAOYSA-N
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Description

The compound "5-(5-isopropylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, a heterocyclic system that has garnered significant interest in various fields such as medicine, pharmacy, agriculture, and material science due to its diverse pharmacological properties. The triazole ring system, in particular, is known for its high efficiency and low toxicity, making it a promising scaffold for the development of new chemical entities with potential biological activities .

Synthesis Analysis

The synthesis of triazole derivatives typically involves classical methods of organic synthesis, utilizing starting materials that can undergo cyclization and further chemical transformations to yield a variety of alkyl derivatives. For instance, the synthesis of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols involves the use of thiophene as a starting material, which is then subjected to reactions such as nucleophilic substitution and heterocyclization to introduce the triazole ring and the thiol group . Similarly, the synthesis of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiols starts with the cyclization of potassium 2-acetylhydrazinecarbodithioate in hydrazine hydrate to introduce the triazole core .

Molecular Structure Analysis

The molecular structure of triazole derivatives is confirmed using modern physical-chemical methods of analysis, including 1H NMR spectroscopy, elemental analysis, and chromatography-mass spectrometry. These techniques ensure the correct identification of the synthesized compounds and their structural integrity. The presence of substituents like the isopropyl group on the thiophene ring and the methyl group on the triazole ring can significantly influence the compound's electronic distribution and, consequently, its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including alkylation, cyclo-condensation, and reactions with aromatic aldehydes, to yield a wide array of compounds with different substituents and properties. These reactions are often carried out in the presence of catalysts or specific reagents that facilitate the transformation of the triazole core into more complex structures with potential pharmacological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are studied using methods described in pharmacopeias, which include assessments of solubility, melting points, and chromatographic profiles. These properties are crucial for predicting the compound's behavior in biological systems and its suitability for drug development. The physicochemical properties are also indicative of the compound's stability and can guide further modifications to optimize its pharmacokinetic and pharmacodynamic profiles .

Scientific Research Applications

Antimicrobial Activity

Compounds related to 1,2,4-triazole-3-thiols, like 5-(5-isopropylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol, have been studied for their antimicrobial properties. Research has demonstrated that various derivatives of this compound exhibit moderate to good antimicrobial activity against a range of microorganisms. This includes activity against both gram-positive and gram-negative bacteria, making them potential candidates for developing new antimicrobial agents (Bayrak et al., 2009).

Insecticidal Activity

Research into 1,2,4-triazole derivatives has also uncovered their potential as insecticides. Studies have shown that some derivatives, similar in structure to 5-(5-isopropylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol, display significant insecticidal activity. This suggests a potential application in agricultural pest control (Maddila et al., 2015).

Corrosion Inhibition

Studies have indicated that certain 1,2,4-triazole-3-thiol derivatives can act as effective corrosion inhibitors. This application is particularly relevant in industrial settings where metal corrosion can be a significant issue. The effectiveness of these compounds in protecting metals like steel in acidic environments has been demonstrated, which could be extended to similar compounds like 5-(5-isopropylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol (Yadav et al., 2013).

Analgesic and Antioxidant Activities

Derivatives of 1,2,4-triazole have been synthesized and evaluated for their analgesic and antioxidant properties. The research suggests that certain derivatives possess significant analgesic and antioxidant effects, which could be extrapolated to the applications of 5-(5-isopropylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol in pharmaceuticals (Karrouchi et al., 2016).

properties

IUPAC Name

4-methyl-3-(5-propan-2-ylthiophen-3-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S2/c1-6(2)8-4-7(5-15-8)9-11-12-10(14)13(9)3/h4-6H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZJKSFICYLCHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CS1)C2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409321
Record name 4-Methyl-5-[5-(propan-2-yl)thiophen-3-yl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-isopropylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

CAS RN

588687-48-3
Record name 4-Methyl-5-[5-(propan-2-yl)thiophen-3-yl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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